GSK1360707 In Vivo NET Occupancy: 16-Fold Higher Potency Relative to SERT and DAT in Baboons
In baboon PET imaging studies, GSK1360707 exhibited a pronounced NET-preferring occupancy profile, with a plasma IC₅₀ for NET of 0.97 ng/mL—approximately 16-fold lower (i.e., more potent) than the IC₅₀ values for SERT (15.16 ng/mL) and DAT (15.56 ng/mL) [1]. This NET-biased occupancy distinguishes GSK1360707 from other triple reuptake inhibitors that may demonstrate more balanced SERT/DAT/NET profiles or SERT-preferring occupancy.
| Evidence Dimension | In vivo plasma IC₅₀ for monoamine transporter occupancy |
|---|---|
| Target Compound Data | SERT: 15.16 ng/mL; DAT: 15.56 ng/mL; NET: 0.97 ng/mL |
| Comparator Or Baseline | Within-compound comparison: NET IC₅₀ vs SERT/DAT IC₅₀ |
| Quantified Difference | NET IC₅₀ is 15.6× lower than SERT; 16.0× lower than DAT |
| Conditions | PET imaging in Papio anubis using [¹¹C]DASB (SERT), [¹¹C]PE2I (DAT), and [¹¹C]MRB (NET) radioligands |
Why This Matters
A compound with NET-preferring in vivo occupancy may produce distinct noradrenergic effects compared to balanced or SERT-biased TRIs, informing target-specific mechanistic studies.
- [1] Comley RA, et al. Monoamine transporter occupancy of a novel triple reuptake inhibitor in baboons and humans using positron emission tomography. J Pharmacol Exp Ther. 2013;346(2):311-7. PMID: 23685546. View Source
